molecular formula C9H5F2N3O B1467573 1-(2,4-difluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde CAS No. 1530842-52-4

1-(2,4-difluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde

Cat. No. B1467573
CAS RN: 1530842-52-4
M. Wt: 209.15 g/mol
InChI Key: ZCPQQWQPKRQWCG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1H-1,2,4-triazole derivatives, which could potentially include 1-(2,4-difluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde, has been reported in the literature . These compounds were designed as Strigolactone biosynthesis inhibitors, and 33 target compounds were chemically synthesized and screened on Arabidopsis thaliana and Oryza sativa .

Scientific Research Applications

Antimicrobial Applications

Triazole derivatives, including those with a 1,2,3-triazole core, exhibit significant antimicrobial properties. They are used to develop new antimicrobial agents that can combat resistant strains of bacteria and other pathogens .

Anticancer Research

The triazole ring is a common motif in many anticancer agents. The ability to introduce various substituents allows for the creation of novel molecules with potential cytotoxic activities against cancer cells .

Agrochemical Development

In the agrochemical industry, triazole compounds are explored for their fungicidal properties. They are used in the synthesis of pesticides that protect crops from fungal infections .

Material Science

The unique electronic properties of the difluorophenyl group, combined with the triazole ring, make this compound a candidate for developing new materials with specific optical or electronic characteristics .

Organocatalysis

Triazole derivatives are known to be effective organocatalysts. They can catalyze various organic reactions, which is essential for creating more efficient and environmentally friendly chemical processes .

Antiviral Therapeutics

The structural flexibility of triazole allows for the design of antiviral drugs. These compounds can be tailored to inhibit viral replication by targeting specific proteins within the virus .

Analgesic and Anti-inflammatory Drugs

The triazole core is also found in analgesic and anti-inflammatory drugs. Research into new derivatives could lead to the development of medications with improved efficacy and reduced side effects .

properties

IUPAC Name

1-(2,4-difluorophenyl)triazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F2N3O/c10-6-1-2-9(8(11)3-6)14-4-7(5-15)12-13-14/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCPQQWQPKRQWCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)N2C=C(N=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,4-difluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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